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molecular formula C12H8NNaO2 B3031231 Sodium 4-(pyridin-4-yl)benzoate CAS No. 207798-97-8

Sodium 4-(pyridin-4-yl)benzoate

Cat. No. B3031231
M. Wt: 221.19 g/mol
InChI Key: LBMMVHIFOUTVBU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313151B1

Procedure details

A solution of 4-chloropyridine hydrochloride (3.00 g, 20.0 mmol), 4-carboxybenzeneboronic acid (4.97 g, 30.0 mmol), 1 M aqueous sodium carbonate solution (50 mL), 1,4-bis(diphenylphosphino)butane palladium(II) dichloride (300 mg, 0.70 nmol), and ethanol (10 mL) in toluene (40 mL) was heated at reflux for 16 h. The mixture was diluted with methanol and filtered through diatomaceous earth. The filtrate was concentrated in vacuo and the pH was adjusted to 14 by the addition of 1 N aqueous sodium hydroxide. After heating the filtrate to boiling, the insoluble material was removed by filtration, and the resulting filtrate was allowed to cool to room temperature. The resulting precipitate was collected by filtration to yield 1.83 g (41%) of the title compound.
Name
4-chloropyridine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[C:9]([C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1)([OH:11])=[O:10].C(=O)([O-])[O-].[Na+:25].[Na+].C(O)C>C1(C)C=CC=CC=1.CO.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:6]1[CH:7]=[CH:8][C:3]([C:15]2[CH:16]=[CH:17][C:12]([C:9]([O-:11])=[O:10])=[CH:13][CH:14]=2)=[CH:4][CH:5]=1.[Na+:25] |f:0.1,3.4.5,9.10,11.12|

Inputs

Step One
Name
4-chloropyridine hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
4.97 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the pH was adjusted to 14 by the addition of 1 N aqueous sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
After heating the filtrate
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)[O-])C=C1.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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